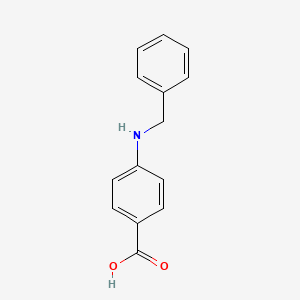
4-(Benzylamino)benzoic acid
Número de catálogo B8814279
Peso molecular: 227.26 g/mol
Clave InChI: NYNAMTQEBMCHNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08258138B2
Procedure details


To a stirred solution of 4-aminobenzoic acid (10 g, 73 mmol) in tetrahydrofuran (200 ml) was added benzaldehyde (9.63 ml, 95 mmol), acetic acid (4.9 ml, 91.3 mmol) followed by sodium triacetoxyborohydride (31 g, 146 mmol) and the reaction was stirred at room temperature for 16 hours. The reaction mixture was diluted with water (200 ml) and extracted with dichloromethane (2×200 ml). The organics were combined, washed with brine, dried over magnesium sulfate and then concentrated in vacuo. The residue was purified by flash chromatography (SiO2) eluting with diethylether/dichloromethane (1:4) to afford the title compound as an off white solid (4.74 g, 28% yield). HPLC retention time 5.32 min. Mass spectrum (ES+) m/z 228 (M+H).






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1.O>[CH2:11]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
9.63 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (SiO2)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with diethylether/dichloromethane (1:4)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.74 g | |
| YIELD: PERCENTYIELD | 28% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
